4,6-Dibromo-2-fluoro-3-methoxybenzoic acid
Description
Significance of Halogenated and Alkoxy-Substituted Aromatic Carboxylic Acids in Organic Synthesis
Halogenated and alkoxy-substituted aromatic carboxylic acids are foundational components in modern organic synthesis, primarily due to the unique reactivity and properties imparted by their functional groups. Halogen atoms, particularly bromine and fluorine, play a crucial role in medicinal chemistry by enhancing a molecule's pharmacological profile. They can improve metabolic stability, membrane permeability, and binding affinity to biological targets through specific interactions like halogen bonding. nih.gov The methoxy (B1213986) group, a common feature in many natural products and pharmaceuticals, influences a molecule's conformation, solubility, and electronic properties, often enhancing ligand-target binding and optimizing pharmacokinetic parameters. nih.govresearchgate.net
The carboxylic acid group itself is a versatile handle for synthetic transformations, readily converted into esters, amides, and other functional derivatives. Furthermore, the bromine atoms on the aromatic ring are particularly valuable as they provide reactive sites for carbon-carbon bond-forming reactions, such as the widely used Suzuki-Miyaura coupling. nih.gov This combination of a stable aromatic core with multiple, differentially reactive functional groups makes these compounds highly valuable as intermediates in the synthesis of complex pharmaceuticals and fine chemicals. nih.gov
Contextualization of 4,6-Dibromo-2-fluoro-3-methoxybenzoic Acid within Contemporary Synthetic Challenges
The synthesis of a precisely substituted aromatic compound like this compound epitomizes several contemporary challenges in synthetic organic chemistry. The primary difficulty lies in achieving the desired regioselectivity—the correct placement of each substituent on the benzene (B151609) ring. youtube.com The synthesis of polysubstituted benzenes requires careful strategic planning, as the order of reactions is critical. libretexts.orglibretexts.org
The electronic effects of the substituents already present on the ring dictate the position of subsequent additions. In the case of this target molecule, the synthetic chemist must navigate the directing effects of four different groups:
A methoxy group (-OCH₃): Strongly activating and ortho-, para-directing.
A fluorine atom (-F): Deactivating yet ortho-, para-directing.
Bromine atoms (-Br): Deactivating and ortho-, para-directing.
A carboxyl group (-COOH): Strongly deactivating and meta-directing.
| Property | Value | Source |
|---|---|---|
| CAS Number | 2413441-19-5 | bldpharm.com |
| Molecular Formula | C₈H₅Br₂FO₃ | Calculated |
| Molecular Weight | 327.93 g/mol | Calculated |
Overview of Research Trajectories Pertaining to Poly-Substituted Benzoic Acid Architectures
Research involving poly-substituted benzoic acid architectures is driven by their potential as precursors to high-value, complex molecules. A major research trajectory is their application as scaffolds in drug discovery. For example, a related compound, 6-Bromo-2-fluoro-3-methoxybenzoic acid, is noted as an intermediate in the synthesis of potential anti-inflammatory and anticancer drugs. The different functional groups allow for selective chemical modifications, enabling the exploration of a compound's structure-activity relationship (SAR). researchgate.net
Another area of investigation is the solid-state chemistry of these molecules. The specific arrangement of electron-donating (methoxy) and electron-withdrawing (halogens, carboxyl) groups, along with their hydrogen-bonding capabilities, dictates how these molecules pack together in a crystal lattice. Studies on similar compounds, such as 2,6-dibromo-3,4,5-trimethoxybenzoic acid, have detailed how intermolecular interactions, like hydrogen bonds between carboxylic acid groups, lead to specific crystalline arrangements. nih.gov Understanding these packing motifs is crucial for controlling the physical properties of materials, including solubility and stability.
Finally, a significant portion of research is dedicated to developing novel and more efficient synthetic methods to access these complex structures. This includes creating new catalytic systems for site-selective C-H activation and functionalization, which could simplify the multi-step sequences currently required to produce specific isomers of polysubstituted benzoic acids. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dibromo-2-fluoro-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWKCXWCFISRPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)C(=O)O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4,6 Dibromo 2 Fluoro 3 Methoxybenzoic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for functionalization, enabling the molecule's integration into larger structures through ester or amide linkages, or its complete removal via decarboxylation to introduce other functionalities.
As a typical carboxylic acid, 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid is expected to readily undergo esterification and amidation reactions. These transformations are crucial for creating derivatives with modified solubility, polarity, and biological activity.
Esterification: This can be achieved through standard methods such as Fischer esterification with an alcohol under acidic catalysis or by reaction with an alkyl halide in the presence of a base. These methods allow for the synthesis of a diverse range of alkyl and aryl esters.
Amidation: The formation of amides from the carboxylic acid requires the use of coupling agents to activate the carboxyl group for nucleophilic attack by a primary or secondary amine. Common coupling agents include carbodiimides (like DCC or EDC) or phosphonium-based reagents (like PyBOP).
These functionalization reactions are illustrated in the table below.
| Reaction Type | Reagents | Product Class | Significance |
|---|---|---|---|
| Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl Ester | Increases lipophilicity, useful intermediate |
| Amidation | Benzylamine, EDC, HOBt | N-Benzylamide | Introduces new pharmacophore, alters biological profile |
| Amidation | Piperidine, PyBOP, DIPEA | Piperidinyl-amide | Common motif in medicinal chemistry |
Decarboxylative cross-coupling reactions represent a powerful strategy for forming new carbon-carbon or carbon-heteroatom bonds by replacing the carboxylic acid group. researchgate.net These reactions are attractive because carboxylic acids are abundant and stable starting materials. researchgate.net Modern methods, often enabled by photoredox or transition-metal catalysis, proceed under mild conditions. researchgate.net
The mechanistic pathways for these reactions are diverse:
Photoredox Catalysis: Visible-light catalysis can facilitate direct decarboxylative borylation or alkylation without requiring pre-synthesized activated esters. researchgate.net The process often involves the formation of a radical intermediate from the carboxylic acid, which then engages in the desired bond-forming event. researchgate.net
Metal-Catalyzed Decarboxylation: Transition metals like palladium, copper, or cobalt can mediate decarboxylative functionalization. For instance, cobalt catalysts can be used for regioselective difluoroalkylation of carboxylic acid salts through a proposed Co(I)/Co(II)/Co(III) catalytic cycle involving difluoroalkyl radicals. researchgate.net Similarly, copper can catalyze decarboxylative trifluoromethylation. researchgate.net The carboxylate group can also serve as a directing group to facilitate transformations at other positions on the ring before being removed. researchgate.net
These advanced methods allow the carboxylic acid functionality to be replaced with a variety of groups, significantly expanding the synthetic utility of the parent molecule.
Reactivity of the Aromatic Ring System
The heavily substituted aromatic ring of this compound is primed for a variety of transformations, particularly metal-catalyzed cross-coupling reactions that leverage the two bromine atoms.
The presence of two C-Br bonds allows for sequential or double cross-coupling reactions, providing a pathway to complex biaryl, alkynyl, and styrenyl derivatives.
Suzuki-Miyaura Reaction: This palladium-catalyzed reaction couples the aryl bromide positions with an organoboron reagent (boronic acid or ester). It is a highly versatile method for creating C-C bonds to form biaryl compounds. nih.gov Given the two bromine atoms in this compound, mono- or di-arylated products can be synthesized by controlling the stoichiometry of the boronic acid. beilstein-journals.org The reaction is fundamental in synthesizing axially chiral biaryls and other complex molecular architectures. nih.govbeilstein-journals.org
Sonogashira Reaction: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orgorganic-chemistry.org The two bromine atoms on the benzoic acid can be coupled with various alkynes to produce mono- or di-alkynylated products. rsc.org This method is invaluable for constructing conjugated systems found in organic materials and pharmaceuticals. wikipedia.orgnih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Base/Solvent | Potential Product |
|---|---|---|---|---|
| This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine / THF | 4-Bromo-2-fluoro-3-methoxy-6-(phenylethynyl)benzoic acid |
Heck Reaction: The Heck reaction is a palladium-catalyzed process that couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity. organic-chemistry.org This transformation is a cornerstone for C-C double bond formation. researchgate.net The C-Br bonds of this compound are suitable electrophilic partners for coupling with a wide range of electron-rich and electron-deficient olefins, catalyzed by various palladium complexes. organic-chemistry.orgmdpi.com
The halogen substitution pattern on the aromatic ring can be further modified.
Halogenation: Introducing another halogen atom onto the already crowded ring via electrophilic aromatic substitution would be challenging due to steric hindrance and the deactivating effect of the existing substituents. The only available position is C-5. If achievable, such a reaction would likely require potent halogenating agents and harsh conditions.
Dehalogenation: Selective removal of one or both bromine atoms could be accomplished through catalytic hydrogenation (e.g., using Pd/C and H₂) or other reductive methods. Achieving selectivity between the C-4 and C-6 positions would depend on subtle differences in their steric and electronic environments, though specific studies on this substrate are not readily available.
The electron-withdrawing nature of the fluorine and carboxyl groups can activate the aromatic ring for nucleophilic aromatic substitution (SNAr). Research on related structures, such as ortho-fluoro and ortho-methoxy benzoic acids, demonstrates that these groups can be displaced by strong nucleophiles like organolithium or Grignard reagents without the need for a metal catalyst or protection of the carboxylic acid. researchgate.net
In the case of this compound, the fluorine atom at the C-2 position is particularly activated for substitution due to its position ortho to the carboxyl group. researchgate.net It is presumed that the reaction proceeds through a pre-coordination of the organometallic reagent with the substrate, followed by an addition-elimination sequence via a Meisenheimer complex. researchgate.net The methoxy (B1213986) group at C-3 could also potentially be displaced under similar conditions. researchgate.net This reactivity provides a direct, metal-free pathway to introduce alkyl or aryl groups at specific positions on the benzene (B151609) ring. researchgate.net
Mechanistic Elucidation of Key Transformations
Investigation of Reaction Intermediates
No published studies were found that specifically investigate the reaction intermediates involved in transformations of this compound.
Kinetic Studies and Reaction Rate Determination
No published studies were found that detail the kinetic analysis or reaction rate determination for chemical transformations involving this compound.
Advanced Spectroscopic and Structural Elucidation of 4,6 Dibromo 2 Fluoro 3 Methoxybenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
NMR spectroscopy is an indispensable tool for confirming the precise arrangement of atoms within 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, allows for unambiguous assignment of all signals and confirmation of the substitution pattern on the benzene (B151609) ring.
Application of ¹H, ¹³C, and ¹⁹F NMR for Complex Structure Confirmation
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the single aromatic proton (H-5) and the protons of the methoxy (B1213986) group (-OCH₃). The aromatic proton, being flanked by two bromine atoms, would likely appear as a singlet. Its chemical shift would be influenced by the surrounding electron-withdrawing halogen atoms and the electron-donating methoxy group. The methoxy group protons would also appear as a singlet, typically in the range of 3.8-4.0 ppm. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, depending on the solvent and concentration.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will be critical in confirming the carbon framework. It is expected to display eight distinct signals: six for the aromatic carbons, one for the methoxy carbon, and one for the carboxylic acid carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹JC-F). The carbons attached to the bromine atoms (C-4 and C-6) will have their chemical shifts moved downfield. The carbon of the carboxylic acid group (C=O) will appear at the lowest field, typically in the 165-175 ppm range. docbrown.info
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides specific information about the fluorine environment. A single resonance is expected for the fluorine atom at the C-2 position. The chemical shift of this signal is characteristic of fluoroaromatic compounds. nih.govslideshare.netucsb.eduwikipedia.org This fluorine signal would likely appear as a doublet due to coupling with the adjacent aromatic proton (H-5), although this coupling might be small (through-space or long-range coupling).
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| ¹H | 7.5 - 8.0 | s | Aromatic H-5 |
| ¹H | 3.8 - 4.0 | s | Methoxy (-OCH₃) |
| ¹H | >10 | br s | Carboxylic acid (-COOH) |
| ¹³C | 165 - 175 | s | Carboxylic acid (C=O) |
| ¹³C | 150 - 160 (d) | d | C-F (¹JC-F ~240-260 Hz) |
| ¹³C | 110 - 140 | s | Other aromatic carbons |
| ¹³C | 55 - 65 | q | Methoxy (-OCH₃) |
| ¹⁹F | -110 to -140 | s or d | Aromatic C-F |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. slideshare.netresearchgate.net
COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton coupling networks. In this specific molecule, it would primarily confirm the absence of coupling for the aromatic H-5 proton, as it has no adjacent proton neighbors, thus appearing as a singlet.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. youtube.com It would definitively link the aromatic proton signal to its corresponding carbon (C-5) and the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. youtube.comnih.gov This would be instrumental in placing the substituents correctly on the aromatic ring. For example, correlations would be expected from the methoxy protons to the C-3 carbon. The aromatic H-5 proton would show correlations to C-1, C-3, C-4, and C-6, confirming its position relative to the other substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A NOESY experiment could show a spatial correlation between the methoxy group protons and the aromatic proton at H-5, providing further evidence for the regiochemistry of the molecule.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) in Synthetic Verification
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. researchgate.netrsc.org For this compound (C₈H₅Br₂FO₃), the exact mass of the molecular ion would be calculated and compared to the experimentally measured value. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with M+, [M+2]+, and [M+4]+ peaks in an approximate ratio of 1:2:1, which is a definitive indicator of a dibrominated compound. libretexts.orglibretexts.org
Predicted Fragmentation Pathways: Upon ionization, the molecular ion can undergo several fragmentation processes. libretexts.org
Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation pathway for benzoic acids.
Loss of Methoxy Group: Cleavage of the methoxy group can occur, leading to the loss of a methyl radical (•CH₃, 15 Da) or a methoxy radical (•OCH₃, 31 Da).
Loss of Halogens: The sequential loss of bromine atoms (79/81 Da) is also a likely fragmentation pathway.
| Ion | m/z (for ⁷⁹Br) | Possible Identity |
| [M]⁺ | 325.8 | Molecular Ion |
| [M-CH₃]⁺ | 310.8 | Loss of a methyl radical |
| [M-OCH₃]⁺ | 294.8 | Loss of a methoxy radical |
| [M-COOH]⁺ | 280.8 | Loss of the carboxyl group |
| [M-Br]⁺ | 246.9 | Loss of a bromine atom |
| [M-2Br]⁺ | 168.0 | Loss of two bromine atoms |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid group. docbrown.infostmarys-ca.eduquora.com
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer. stmarys-ca.edu
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid will appear around 1700 cm⁻¹. stmarys-ca.edu
C-O Stretch: The C-O stretching of the carboxylic acid and the methoxy group will be visible in the 1200-1300 cm⁻¹ region.
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ range are characteristic of the aromatic ring.
C-F and C-Br Stretches: The C-F stretching vibration typically appears in the 1000-1300 cm⁻¹ region, while the C-Br stretches are found at lower wavenumbers, usually below 700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-Br bonds would also be expected to give a strong Raman signal.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O Stretch | ~1700 (strong) |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Methoxy/Carboxyl | C-O Stretch | 1200-1300 |
| Fluoroaromatic | C-F Stretch | 1000-1300 |
| Bromoaromatic | C-Br Stretch | < 700 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, predictions can be made based on similar compounds.
It is highly probable that in the solid state, the molecules would form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. rsc.org This is a very common and stable arrangement for carboxylic acids in the crystalline phase. The O-H···O hydrogen bond distances are typically in the range of 2.6-2.7 Å.
The planarity of the molecule could be influenced by the bulky bromine and methoxy substituents. Steric hindrance between adjacent groups might cause the carboxylic acid group and the methoxy group to twist out of the plane of the benzene ring. nih.gov The crystal packing would be further stabilized by other intermolecular interactions, such as halogen bonding involving the bromine atoms and dipole-dipole interactions. researchgate.netresearchgate.netmanchester.ac.uk
Based on a comprehensive search of available scientific literature, specific detailed research findings on the crystal structure, intermolecular interactions, and Hirshfeld surface analysis for the compound This compound are not publicly available at this time.
Therefore, it is not possible to provide the requested in-depth analysis and data tables for the following sections:
Hirshfeld Surface Analysis and Quantitative Contributions
While studies on similar brominated and fluorinated benzoic acid derivatives exist, extrapolating that information would not adhere to the strict requirement of focusing solely on "this compound." Generating scientifically accurate content for the specified outline requires precise crystallographic data for this exact compound, which has not been reported in the searched resources.
Computational and Theoretical Investigations of 4,6 Dibromo 2 Fluoro 3 Methoxybenzoic Acid
Quantum Chemical Calculations and Molecular Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT), it is possible to predict the most stable three-dimensional arrangement of atoms (the optimized geometry) and to probe the distribution of electrons within the molecule.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying polysubstituted aromatic compounds. DFT calculations for 4,6-dibromo-2-fluoro-3-methoxybenzoic acid would typically be performed using a functional such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the electronic structure. chemicalbook.comresearchgate.net
These calculations reveal the distribution of electron density, which is heavily influenced by the diverse substituents. The electron-withdrawing nature of the bromine, fluorine, and carboxylic acid groups would lead to a general decrease in electron density on the aromatic ring. Conversely, the methoxy (B1213986) group, being an electron-donating group, would somewhat counteract this effect, particularly at the ortho and para positions relative to it. However, in this specific substitution pattern, the interplay of inductive and resonance effects is complex. The fluorine atom, being the most electronegative, exerts a strong inductive electron-withdrawing effect. The bromine atoms also withdraw electron density inductively. The methoxy group donates electron density via resonance but its effect is sterically hindered by the adjacent bromine and fluorine atoms.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the methoxy and carboxyl groups, while the LUMO would likely be distributed over the aromatic ring and the carboxyl group, reflecting the sites for nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. nih.gov
Illustrative Data Table: Calculated Electronic Properties of a Substituted Benzoic Acid Analogue
| Parameter | Illustrative Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Note: These are illustrative values for a similarly substituted benzoic acid and are intended to provide a qualitative understanding. Actual values for this compound would require specific calculations.
Conformational Analysis and Energy Minima
Computational studies on substituted benzoic acids have shown that the carboxylic acid group often prefers to be coplanar with the aromatic ring to maximize conjugation, though steric hindrance from adjacent substituents can force it out of plane. nih.gov For this compound, the bulky bromine atom at position 6 would likely create significant steric strain with the carboxylic acid group, potentially leading to a non-planar arrangement of the carboxyl group as the global energy minimum. Similarly, the rotation of the methoxy group will be hindered by the adjacent bromine and fluorine atoms. A potential energy surface scan, where the dihedral angles of the carboxyl and methoxy groups are systematically varied, would be necessary to locate all low-energy conformers and the transition states connecting them. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a valuable tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the interpretation of experimental spectra and the confirmation of molecular structure.
Illustrative Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.5 - 8.0 | - |
| Methoxy-H | 3.8 - 4.2 | - |
| Carboxyl-H | 12.0 - 13.0 | - |
| C-COOH | - | 165 - 170 |
| C-F | - | 155 - 160 (d, JCF) |
| C-OCH₃ | - | 145 - 150 |
| C-Br (C4) | - | 115 - 120 |
| C-H | - | 110 - 115 |
| C-Br (C6) | - | 110 - 115 |
| Methoxy-C | - | 55 - 60 |
Note: These are estimated ranges based on typical values for similar functional groups and substitution patterns. chemicalbook.compdx.edulibretexts.org
Similarly, the vibrational frequencies corresponding to the IR spectrum can be calculated. The characteristic stretching frequencies for the C=O of the carboxylic acid, the C-O of the methoxy group, and the C-F and C-Br bonds would be predicted. Comparison with experimental IR data, if available, would provide validation for the calculated geometry and force field.
Modeling of Reaction Pathways and Transition States
Computational modeling can elucidate the mechanisms of chemical reactions, including identifying the most likely pathways and the structures of high-energy transition states.
Computational Elucidation of Regioselectivity and Stereoselectivity
For this compound, a key question is its reactivity in electrophilic aromatic substitution reactions. The directing effects of the existing substituents are complex and often competing. The methoxy group is an ortho, para-director, while the halogens are also ortho, para-directors but are deactivating. The carboxylic acid group is a meta-director and is strongly deactivating.
Computational modeling can predict the most likely site of electrophilic attack by calculating the energies of the intermediate carbocations (Wheland intermediates) for substitution at the available positions. nih.gov The position that leads to the most stable intermediate will be the favored product. Given the substitution pattern, the only available position for substitution is C5. Therefore, reactions at this position would be the primary focus of such a study. The activation barriers for the reaction at this site could be calculated to predict the feasibility of the reaction.
Analysis of Molecular Electrostatic Potential (MEP) and Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map of this compound would show regions of negative potential (in red) and positive potential (in blue).
The most negative regions, indicating sites susceptible to electrophilic attack, would be expected around the oxygen atoms of the carbonyl and methoxy groups. The region around the acidic proton of the carboxylic acid would be highly positive, indicating its propensity to be donated. The aromatic ring would likely exhibit a complex potential landscape due to the competing electronic effects of the substituents.
Reactivity descriptors derived from DFT, such as Fukui functions and local softness, can provide a more quantitative prediction of reactive sites. These descriptors can help to pinpoint which atoms are most susceptible to electrophilic, nucleophilic, or radical attack, offering a more detailed picture of the molecule's reactivity than MEP analysis alone. researchgate.net
4,6 Dibromo 2 Fluoro 3 Methoxybenzoic Acid As a Versatile Synthetic Intermediate and Building Block
Utilization in the Construction of Diverse Organic Scaffolds
The highly functionalized nature of 4,6-dibromo-2-fluoro-3-methoxybenzoic acid, featuring two reactive bromine atoms, a fluorine atom, a methoxy (B1213986) group, and a carboxylic acid moiety, makes it a promising starting material for a range of organic transformations. While specific documented examples for this exact compound are limited in widely available scientific literature, the reactivity of its constituent functional groups allows for informed predictions of its synthetic applications.
Precursor to Heterocyclic Systems
Halogenated aromatic compounds are fundamental building blocks in the synthesis of heterocyclic systems, which are core structures in many pharmaceuticals and biologically active molecules. whiterose.ac.uk The bromine atoms in this compound can serve as handles for various cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling could be employed to introduce new carbon-carbon bonds, leading to the formation of biaryl systems that can be precursors to complex heterocyclic frameworks.
Furthermore, the carboxylic acid group can be converted to other functional groups, such as amides or esters, which can then participate in intramolecular cyclization reactions. For example, conversion to an amide followed by a copper- or palladium-catalyzed intramolecular N-arylation at one of the bromine positions could, in principle, lead to the formation of benzoxazinone (B8607429) or other related heterocyclic scaffolds. The presence of the fluorine and methoxy groups can influence the regioselectivity of these reactions and the properties of the resulting heterocyclic compounds.
A general approach to synthesizing fluorinated azaheterocycles often involves the use of bromo derivatives as synthetic equivalents of acetylenyl-1,3-diketones, which undergo dehydrobromination under basic conditions. While not directly involving the title compound, this highlights a strategy where dibromo compounds are valuable for constructing heterocyclic rings.
Role in the Synthesis of Polycyclic Aromatic Compounds
Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are significant in materials science and medicinal chemistry. The synthesis of complex PAHs often relies on the strategic coupling of smaller aromatic units. mun.ca The two bromine atoms of this compound offer the potential for sequential or double cross-coupling reactions to build up larger aromatic systems. For example, a double Suzuki or Stille coupling with a suitable di-boronic acid or di-stannane reagent could, in a single step, construct a new aromatic ring fused to the initial benzene (B151609) ring.
The carboxylic acid group can also be a strategic tool in the synthesis of polycyclic systems. It can be used to direct ortho-metalation, allowing for further functionalization of the aromatic ring before subsequent cyclization reactions. Alternatively, the carboxylic acid can be reduced to a hydroxymethyl or methyl group, which can then be involved in intramolecular Friedel-Crafts type reactions to form new rings.
Integration into Multistep Total Synthesis Programs
The successful total synthesis of a complex natural product or a designed molecule relies on a well-planned retrosynthetic analysis and the availability of suitable building blocks.
Strategic Disconnections and Retrosynthetic Planning
In the context of retrosynthetic analysis, a complex target molecule is mentally broken down into simpler, commercially available or easily accessible starting materials. amazonaws.com this compound represents a potentially valuable starting point in such an analysis. When a target molecule contains a similarly substituted aromatic core, a retrosynthetic disconnection could lead back to this building block.
The key disconnections that would point to this compound as a starting material are carbon-carbon or carbon-heteroatom bonds attached to the aromatic ring at the positions of the bromine atoms. For example, a biaryl linkage could be disconnected via a Suzuki coupling, or an ether linkage via a Williamson ether synthesis, both pointing back to the bromo-substituted precursor. The carboxylic acid provides a versatile handle for forming amide or ester linkages, which are also common disconnections in retrosynthesis. amazonaws.com
Table 1: Potential Retrosynthetic Disconnections Involving this compound
| Disconnection Type | Reaction | Precursor Functionality |
| C-C (Aryl-Aryl) | Suzuki Coupling | Bromine |
| C-C (Aryl-Alkyl) | Negishi Coupling | Bromine |
| C-N (Aryl-Amine) | Buchwald-Hartwig Amination | Bromine |
| C-O (Aryl-Ether) | Williamson Ether Synthesis | Bromine (via phenoxide) |
| C(O)-N (Amide) | Amide Coupling | Carboxylic Acid |
| C(O)-O (Ester) | Esterification | Carboxylic Acid |
Contributions to the Development of Chemical Probes and Ligands
Chemical probes are small molecules used to study biological processes, while ligands are molecules that bind to specific biological targets like proteins or receptors. The development of effective probes and ligands often requires molecules with specific three-dimensional structures and electronic properties.
The substituents on this compound can contribute to its potential as a scaffold for such molecules. The fluorine atom can enhance metabolic stability and binding affinity through hydrogen bonding or dipole interactions. The methoxy group can also participate in hydrogen bonding. The bromine atoms provide sites for diversification, allowing for the synthesis of a library of related compounds to screen for biological activity. For instance, one bromine atom could be used to attach the core scaffold to a linker or a reporter group, while the other could be varied to optimize binding to a target protein.
While there are no specific studies detailing the use of this compound for this purpose, related dibrominated aromatic compounds have been used as building blocks for synthesizing molecules with potential therapeutic applications. For example, 3,5-dibromo-4-[(2-fluorophenyl)methoxy]benzoic acid is noted for its utility in synthesizing more complex molecules for studying biological processes. This suggests that the title compound could similarly serve as a valuable starting point for the generation of novel chemical probes and ligands.
Conclusion and Future Research Directions
Summary of Key Research Findings
Currently, there is a notable absence of published research focused specifically on 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid. Its primary documentation appears in chemical supplier catalogs, which confirm its structure and availability. The lack of dedicated studies means there are no key research findings to summarize at this time, highlighting a significant gap in the scientific literature for this particular polysubstituted aromatic acid.
Unexplored Synthetic Routes and Methodologies
The synthesis of polysubstituted benzoic acids often involves a multi-step process, and several potential, yet unexplored, routes for this compound can be proposed based on established organic reactions.
One plausible, though unverified, approach could start from a readily available precursor like 2-fluoro-3-methoxybenzoic acid. The synthesis would then involve a regioselective double bromination. The directing effects of the fluorine, methoxy (B1213986), and carboxylic acid groups would be crucial in achieving the desired 4,6-dibromo substitution pattern. The interplay of these activating and deactivating groups presents a synthetic challenge that has not been explicitly addressed in the literature for this compound.
Alternative strategies could involve:
Lithiation-Bromination: A directed ortho-metalation approach on a suitable precursor, followed by quenching with a bromine source, could offer a high degree of regioselectivity. For instance, a process similar to the preparation of 4-bromo-2,6-difluorobenzoic acid, which involves the reaction of 3,5-difluorobromobenzene with an organolithium reagent followed by hydrolysis, could potentially be adapted.
From a Pre-brominated Precursor: Synthesis could commence from a molecule already containing the dibromo motif, with subsequent introduction of the fluoro and methoxy groups. However, achieving the desired substitution pattern through this method could be complex.
These proposed routes remain theoretical and require experimental validation to determine their feasibility, yields, and regioselectivity.
Potential for Novel Reactivity and Transformations
The unique arrangement of substituents on the aromatic ring of this compound suggests a rich and largely unexplored reactivity profile.
Cross-Coupling Reactions: The two bromine atoms are prime handles for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. google.com This would allow for the introduction of a wide array of functional groups, leading to the synthesis of complex molecular architectures. The differential reactivity of the two bromine atoms, influenced by the adjacent fluorine and methoxy groups, could potentially be exploited for selective, stepwise functionalization.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine and carboxylic acid groups, combined with the bromine atoms, could activate the ring for nucleophilic aromatic substitution reactions. This could enable the displacement of the fluorine or one of the bromine atoms with various nucleophiles.
Decarboxylative Reactions: The carboxylic acid group can be a site for various transformations, including decarboxylative coupling reactions, which have become a powerful tool in modern organic synthesis.
Integration of Advanced Automation and AI in Synthesis Design
Furthermore, automated synthesis platforms could be employed to rapidly screen various reaction conditions (e.g., catalysts, solvents, temperatures) for the key synthetic steps, such as the regioselective bromination. This high-throughput experimentation would accelerate the optimization of the synthetic route, leading to higher yields and purity.
Broader Impact on Organic Chemistry Research
While currently an understudied molecule, the exploration of this compound and its derivatives could have a broader impact on several areas of organic chemistry research.
Medicinal Chemistry: Halogenated benzoic acids are common scaffolds in drug discovery. google.comossila.com The specific substitution pattern of this compound could impart unique pharmacological properties. Systematic investigation of its biological activity could lead to the discovery of new lead compounds for various therapeutic targets.
Materials Science: The incorporation of this highly functionalized aromatic ring into polymers or other materials could lead to novel properties, such as enhanced thermal stability or specific electronic characteristics.
Methodology Development: The challenges associated with the selective synthesis and functionalization of this molecule could drive the development of new synthetic methodologies with broad applications in organic chemistry.
Q & A
Q. What are the common synthetic routes for preparing 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves sequential halogenation and functionalization steps. A plausible route starts with a methoxy-substituted benzoic acid precursor. Bromination at the 4- and 6-positions can be achieved using Br₂ in H₂SO₄ or FeBr₃ as a catalyst, followed by fluorination via Balz-Schiemann reaction (using diazonium salts and HF/pyridine) at the 2-position . Optimization includes controlling temperature (e.g., 0–5°C for diazonium stability) and stoichiometry to minimize side reactions like over-bromination. Yield improvements may involve catalytic systems (e.g., Pd for C-F bond formation) or solvent polarity adjustments to enhance regioselectivity .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how do spectral data correlate with its structural features?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Distinct splitting patterns for aromatic protons (e.g., coupling constants for adjacent F and Br substituents) and methoxy group signals (~δ 3.8–4.0 ppm). ¹⁹F NMR can confirm fluorine environment (δ -110 to -130 ppm for aromatic F) .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M-H]⁻ at m/z ~325–330) and isotopic patterns (Br₂ contributions) validate molecular weight .
- IR Spectroscopy : Stretching vibrations for COOH (~2500–3500 cm⁻¹, broad) and C-F (~1100–1200 cm⁻¹) confirm functional groups .
Q. How can purification challenges (e.g., solubility, byproducts) be addressed during the synthesis of this compound?
- Methodological Answer : Low solubility in polar solvents (due to hydrophobic Br/F substituents) may require mixed solvents (e.g., DCM/MeOH). Recrystallization from ethanol/water or THF/hexane can remove unreacted precursors. Chromatography (SiO₂ or reverse-phase C18) with gradients of acetonitrile/water is effective for separating halogenated byproducts .
Advanced Research Questions
Q. How do the electronic effects of bromine and fluorine substituents influence the reactivity and regioselectivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : Bromine (σₚ ~ +0.23) and fluorine (σₚ ~ +0.34) are strong electron-withdrawing groups, directing nucleophiles to the meta position relative to substituents. Computational studies (DFT) can predict charge distribution, showing increased electrophilicity at the 5-position. Experimentally, reactions with amines or alkoxides under microwave irradiation (120°C, DMF) demonstrate preferential substitution at the 5-position, confirmed by NOESY NMR .
Q. What computational approaches predict the binding affinity of this compound derivatives to biological targets (e.g., enzymes), and how do models align with experimental data?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess interactions with targets like cyclooxygenase-2 (COX-2). The fluorine atom’s electronegativity enhances H-bonding with active-site residues (e.g., Arg120), while bromine increases hydrophobic interactions. Comparative studies with salicylic acid derivatives (IC₅₀ values from enzyme inhibition assays) validate computational predictions, with deviations <15% .
Q. How does the acidity of this compound compare to structurally related halogenated benzoic acids, and what factors dominate this behavior?
- Methodological Answer : Acidity (pKa) is measured via potentiometric titration in aqueous ethanol. The compound’s pKa (~2.1–2.5) is lower than 3,5-difluoro-2-hydroxybenzoic acid (pKa ~2.8) due to stronger electron-withdrawing effects from Br. Hammett plots correlate substituent constants (σ) with acidity trends. Computational ESP maps highlight charge depletion at the COOH group, driven by inductive effects of Br and F .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound across literature sources?
Q. What strategies optimize the design of SAR studies for this compound derivatives in drug discovery?
- Methodological Answer : Systematic substitution at the 3-methoxy or 2-fluoro positions (e.g., replacing Br with Cl/I) combined with in vitro assays (e.g., IC₅₀ for COX-2 inhibition) identifies critical pharmacophores. QSAR models using descriptors like logP and polar surface area predict bioavailability. High-throughput screening (HTS) in cancer cell lines (e.g., MCF-7) prioritizes lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
